molecular formula C13H13ClN2O B11798568 2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one

2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one

Cat. No.: B11798568
M. Wt: 248.71 g/mol
InChI Key: DDNHEIWIMPDCEX-UHFFFAOYSA-N
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Description

2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a chloro-substituted benzaldehyde with an isopropylamine derivative, followed by cyclization with a suitable reagent like urea or thiourea.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The chloro group in the compound can be a site for nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines.

Scientific Research Applications

2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diphenylpyrimidine: Another pyrimidine derivative with similar structural features.

    3-Isopropyl-6-phenylpyrimidin-4(3H)-one: Lacks the chloro substituent but shares other structural elements.

    2-Chloro-6-methylpyrimidin-4(3H)-one: Similar chloro and pyrimidine structure but with a different substituent.

Uniqueness

2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

2-chloro-6-phenyl-3-propan-2-ylpyrimidin-4-one

InChI

InChI=1S/C13H13ClN2O/c1-9(2)16-12(17)8-11(15-13(16)14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

DDNHEIWIMPDCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=C(N=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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